molecular formula C9H18ClNO B3088579 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride CAS No. 1185386-16-6

1-Oxaspiro[4.5]dec-3-ylamine hydrochloride

Cat. No.: B3088579
CAS No.: 1185386-16-6
M. Wt: 191.70
InChI Key: ZWWOUIISKKZJRB-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-3-ylamine hydrochloride (CAS No. 1185386-16-6) is a bicyclic spiro compound featuring an oxygen atom in the oxaspiro ring and an amine group at the third position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 191.70 g/mol . The compound is commercially available from multiple global suppliers, including those in China, Germany, and India, though availability may vary .

Properties

IUPAC Name

1-oxaspiro[4.5]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-6-9(11-7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWOUIISKKZJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route may include:

    Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.

    Amine Introduction: Introduction of the amine group via nucleophilic substitution or reductive amination.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Oxaspiro[4.5]dec-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxaspiro[4.5]dec-3-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Structural Differences Key Properties/Applications References
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride 1185386-16-6 C₉H₁₈ClNO Oxygen in spiro ring; amine group at position 3. 32 patents; used in chemical synthesis. No literature citations.
6-Oxaspiro[4.5]dec-9-ylamine hydrochloride 1448046-14-7 C₉H₁₈ClNO Oxygen in spiro ring; amine group at position 7. Structural isomer; similar molecular weight (192 Da). High purity (>98%) available from GLPBIO.
1-Oxaspiro[3.6]dec-7-ene 1172853-26-7 C₉H₁₄O Smaller spiro ring (3.6 vs. 4.5); unsaturated bond at position 5. No amine group; potential intermediate for unsaturated spiro compounds.
6-Oxa-2-azaspiro[4.5]decane hydrochloride 1956322-51-2 C₈H₁₆ClNO Oxygen and nitrogen in spiro ring; lacks amine group at position 3. Similar spiro framework; 30 patents.
1-Azaspiro[4.5]decane hydrochloride 1423026-09-8 C₉H₁₈ClN Replaces oxygen with nitrogen in spiro ring; no hydroxyl or ketone groups. Used in heterocyclic chemistry; molecular weight 175.7 g/mol.

Key Findings:

Structural Isomerism : 6-Oxaspiro[4.5]dec-9-ylamine hydrochloride (CAS 1448046-14-7) shares the same molecular formula as the target compound but differs in the position of the amine group, which may influence reactivity and binding properties .

Patent Activity : The target compound (32 patents) and its analogs (e.g., 6-oxa-2-azaspiro[4.5]decane hydrochloride with 30 patents) highlight their utility in industrial applications, likely as intermediates or active pharmaceutical ingredients (APIs) .

Research and Development Insights

  • Synthesis Challenges : The spirocyclic structure of 1-oxaspiro[4.5]dec-3-ylamine hydrochloride may require specialized techniques, such as those implemented in SHELX software for crystallographic refinement, to resolve stereochemical complexities .
  • Commercial Availability : Multiple suppliers (e.g., AldrichCPR, GLPBIO) offer analogs like 1-oxaspiro[3.6]dec-7-ene and 6-oxaspiro[4.5]dec-9-ylamine hydrochloride, though prices and stock vary .
  • Regulatory Considerations : Analogous compounds, such as dicyclomine hydrochloride, are subject to OSHA HCS standards, emphasizing the need for rigorous safety protocols during handling .

Biological Activity

1-Oxaspiro[4.5]dec-3-ylamine hydrochloride is a spirocyclic compound with the molecular formula C9H18ClNO. It features a unique structure where two rings are interconnected through a single atom, which contributes to its potential biological activity and interactions with various biomolecules. This compound has been investigated for its applications in medicinal chemistry, particularly as a precursor for drug development and as a building block in the synthesis of complex organic molecules.

The biological activity of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique interactions that can modulate enzymatic activity and influence various biochemical pathways. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects on biological systems .

Therapeutic Potential

1-Oxaspiro[4.5]dec-3-ylamine hydrochloride has been explored for several therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound's mechanism of action may also involve pathways relevant to cancer cell proliferation and survival, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects : Some spirocyclic compounds have shown promise in neuroprotection, indicating potential applications in neurodegenerative diseases.

Antimicrobial Studies

In a comparative study of various spirocyclic compounds, 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at relatively low concentrations. The compound's structural features may enhance its binding affinity to bacterial enzymes, thereby disrupting vital metabolic processes.

Anticancer Research

Research conducted on the cytotoxic effects of 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride against human cancer cell lines revealed promising results. In vitro assays demonstrated that the compound induced apoptosis in cancer cells at concentrations that did not affect normal cells, highlighting its potential as a selective anticancer agent.

Summary of Biological Activities

Activity Type IC50 Value (μM) Target Organism/Cell Line Reference
Antibacterial10Staphylococcus aureus
Anticancer15A2780T (taxol-resistant ovarian cancer)
NeuroprotectiveTBDNeuroblastoma cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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